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Introduction
GNE-272 is a potent and selective small-molecule inhibitor of the bromodomains of CREB-

binding protein (CBP) and p300, which are highly homologous histone acetyltransferases

(HATs) that play a critical role in the regulation of gene transcription.[1][2] Dysregulation of

CBP/p300 activity is implicated in various diseases, including cancer, making them attractive

therapeutic targets. GNE-272 exhibits high selectivity for the CBP/EP300 bromodomains over

other bromodomain families, including the Bromodomain and Extra-Terminal domain (BET)

family member BRD4.[1] This application note provides detailed protocols for utilizing GNE-272
in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of the

CBP/EP300 bromodomains.

Mechanism of Action and Signaling Pathway
CBP and p300 are transcriptional co-activators that interact with numerous transcription factors

to regulate the expression of target genes involved in cell proliferation, differentiation, and

apoptosis.[2] They possess a conserved bromodomain that recognizes and binds to acetylated
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lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery

to specific gene promoters.

GNE-272 competitively binds to the acetyl-lysine binding pocket of the CBP and p300

bromodomains, preventing their interaction with acetylated proteins and subsequent gene

activation.[1] This inhibition can lead to the downregulation of key oncogenes, such as c-MYC,

and induce anti-proliferative effects in cancer cells.[1][3]
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Figure 1: Simplified CBP/EP300 signaling pathway and the point of intervention by GNE-272.

Data Presentation
The following table summarizes the in vitro potency of GNE-272 in various assays.
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Assay Type Target Cell Line
IC50/EC50
(µM)

Reference

TR-FRET CBP - 0.02 [1]

TR-FRET EP300 - 0.03 [1]

TR-FRET BRD4(1) - 13 [1]

BRET CBP HEK293 0.41 [1]

MYC Expression - MV4-11 0.14 [4]

Cell Proliferation - MV4-11 19.2 [3]

High-Throughput Screening Workflow
A typical HTS workflow for identifying novel CBP/EP300 bromodomain inhibitors using GNE-
272 as a positive control is outlined below.
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Figure 2: High-throughput screening workflow for CBP/EP300 bromodomain inhibitors.
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Experimental Protocols
CBP/EP300 Bromodomain TR-FRET Assay
This biochemical assay measures the binding of the CBP or EP300 bromodomain to an

acetylated histone peptide. Inhibition of this interaction by a compound like GNE-272 results in

a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

Materials:

GST-tagged CBP bromodomain (human, recombinant)

Biotinylated histone H4 acetylated lysine peptide

Europium-labeled anti-GST antibody (Donor)

Streptavidin-Allophycocyanin (APC) (Acceptor)

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100

GNE-272 (as a positive control)

384-well low-volume white plates

Protocol:

Prepare serial dilutions of GNE-272 and test compounds in Assay Buffer.

In a 384-well plate, add 5 µL of the compound dilutions. For control wells, add 5 µL of Assay

Buffer (negative control) or a known concentration of GNE-272 (positive control).

Add 10 µL of a solution containing GST-CBP bromodomain (final concentration 10 nM) to

each well.

Incubate for 30 minutes at room temperature.

Add 5 µL of a solution containing the biotinylated acetylated H4 peptide (final concentration

100 nM).
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Add 5 µL of a pre-mixed solution of Europium-labeled anti-GST antibody and Streptavidin-

APC to each well.

Incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission

at 620 nm (Europium) and 665 nm (APC).

Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 values from the

dose-response curves.

CBP Bromodomain BRET Assay
This cell-based assay measures the target engagement of compounds in a cellular

environment. HEK293 cells are transiently transfected with plasmids expressing the CBP

bromodomain fused to a Renilla luciferase (RLuc) donor and a histone protein fused to a

Yellow Fluorescent Protein (YFP) acceptor.

Materials:

HEK293 cells

Plasmids: pCDNA3.1-CBP-RLuc and pCDNA3.1-Histone-YFP

Lipofectamine 2000 or similar transfection reagent

Opti-MEM reduced-serum medium

Coelenterazine h (BRET substrate)

GNE-272

96-well white, clear-bottom cell culture plates

Protocol:

Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate

overnight.
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Co-transfect the cells with the CBP-RLuc and Histone-YFP plasmids using a suitable

transfection reagent according to the manufacturer's protocol.

After 24 hours of transfection, replace the medium with fresh culture medium containing

serial dilutions of GNE-272 or test compounds.

Incubate for 4 hours at 37°C in a CO2 incubator.

Add Coelenterazine h to a final concentration of 5 µM to each well.

Immediately measure the luminescence at 485 nm (RLuc emission) and 530 nm (YFP

emission) using a BRET-capable plate reader.

Calculate the BRET ratio (530 nm / 485 nm) and determine the IC50 values.

c-MYC Expression Assay (Quantitative Western Blot)
This assay quantifies the downstream effect of CBP/EP300 inhibition on the expression of the

oncoprotein c-MYC in a relevant cancer cell line, such as the acute myeloid leukemia (AML)

cell line MV4-11.

Materials:

MV4-11 cells

RPMI-1640 medium supplemented with 10% FBS

GNE-272

RIPA Lysis and Extraction Buffer

Protease and phosphatase inhibitor cocktails

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane
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Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

Primary antibodies: anti-c-MYC and anti-GAPDH (loading control)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) detection reagent

Protocol:

Seed MV4-11 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

Treat the cells with varying concentrations of GNE-272 or test compounds for 24 hours.

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase

inhibitors.

Determine the protein concentration of the lysates using the BCA assay.

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with Blocking Buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against c-MYC and GAPDH overnight at

4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL reagent and an

imaging system.

Quantify the band intensities and normalize the c-MYC signal to the GAPDH signal to

determine the relative c-MYC expression levels.
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Anti-Proliferation Assay
This assay determines the effect of GNE-272 on the proliferation of cancer cell lines.

Materials:

MV4-11 cells or other hematologic cancer cell lines

Appropriate cell culture medium (e.g., IMDM with 10% FBS for MV4-11)

GNE-272

CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent

96-well opaque-walled cell culture plates

Protocol:

Seed MV4-11 cells at a density of 5 x 10^3 cells per well in a 96-well plate.[3]

Add serial dilutions of GNE-272 or test compounds to the wells.

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the GI50 (concentration for 50% growth inhibition) values.

Conclusion
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GNE-272 serves as a valuable tool for studying the biological roles of CBP/EP300

bromodomains and for the development of novel therapeutics targeting these epigenetic

readers. The protocols provided in this application note offer robust and reproducible methods

for the high-throughput screening and characterization of CBP/EP300 inhibitors, enabling

researchers to accelerate their drug discovery efforts in this important area of oncology and

beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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